molecular formula C9H14O5 B12076497 4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol

4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol

Cat. No.: B12076497
M. Wt: 202.20 g/mol
InChI Key: KBFVPGRBNZEXHY-UHFFFAOYSA-N
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Description

4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the rearrangement of β-enolates. For example, the synthesis of 4,4-dimethyltricyclo[6.3.0.02,6]undecan-3-one via β-enolate rearrangement has been documented . This process involves the preparation of the required tricyclic ketone from known epoxides through a series of reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the integrity of the compound during production.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in various biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol stands out due to its specific tricyclic structure, which imparts unique chemical and physical properties. Its stability and reactivity make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol

InChI

InChI=1S/C9H14O5/c1-9(2)13-7-6-4(3-5(10)12-6)11-8(7)14-9/h4-8,10H,3H2,1-2H3

InChI Key

KBFVPGRBNZEXHY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C3C(CC(O3)O)OC2O1)C

Origin of Product

United States

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